Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The compound “Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a complex molecule that may interact with multiple targets. It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
It is known that compounds with a thiophene ring system, like this one, can exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
Given the broad range of biological activities associated with thiophene-based analogs , it is likely that this compound could influence multiple biochemical pathways. These could include pathways related to inflammation, cancer progression, microbial growth, blood pressure regulation, and atherosclerosis, among others.
Pharmacokinetics
The compound’s structure suggests that it could potentially be metabolized in the liver, similar to other complex organic compounds .
Result of Action
Given the range of biological activities associated with thiophene-based analogs , it is likely that this compound could have a variety of effects at the molecular and cellular level. These could include changes in gene expression, protein function, cell signaling, and more.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the condensation of 2,4-dimethylbenzyl chloride with 2-mercaptoquinoline-3-carboxylate under basic conditions to form the thioether linkage. This is followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((2,4-dimethylphenyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Methyl 2-((2,4-dimethylbenzyl)thio)-4-hydroxy-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Methyl 2-((2,4-dimethylbenzyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific thioether linkage and the presence of both the quinoline and benzyl groups. These structural features contribute to its distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-[(2,4-dimethylphenyl)methylsulfanyl]-4-oxo-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S/c1-12-8-9-14(13(2)10-12)11-25-19-17(20(23)24-3)18(22)15-6-4-5-7-16(15)21-19/h4-10H,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGYKFYGBZHBMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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